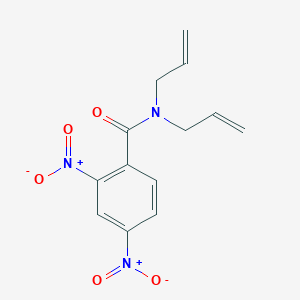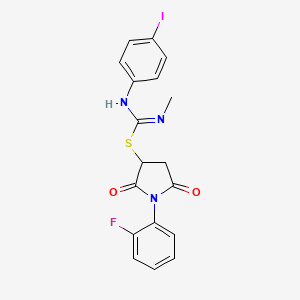![molecular formula C20H19N3O4 B5188507 4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)
4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione often involves complex synthetic pathways including cyclization, nucleophilic substitution, and functional group transformations. For example, methods have been developed for synthesizing isoquinoline derivatives through Diels-Alder reactions, indicating the importance of cycloaddition reactions in constructing such complex heterocyclic systems (Fujita et al., 2000). Additionally, photocycloaddition of isoquinoline-1,3,4-trione with oxazoles has been shown to afford spiroisoquinoline derivatives, demonstrating the utility of photochemical reactions in the synthesis of complex heterocycles (Huang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in the isoquinoline family is characterized by the presence of a nitrogen-containing heterocyclic core, which significantly influences their chemical and physical properties. Crystallographic studies, such as those conducted on related compounds, provide detailed insights into their three-dimensional structures, including bond lengths, angles, and conformational preferences. For instance, the crystal structure of a closely related spiro[isoquinoline-3,5'-isoxazol]-4-one compound was determined, showcasing the intricate geometry and intermolecular interactions within these molecules (Akkurt et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and electrophilic aromatic substitution, reflecting their versatile reactivity profile. The electrochemical oxidation of aromatic ethers related to isoquinoline compounds highlights the potential for oxidative transformations in modifying the structure and properties of these molecules (Carmody et al., 1980).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as melting points, solubility, and stability, are crucial for their handling and application in various fields. These properties are influenced by the molecular structure, including the presence of substituents and the nature of the heterocyclic system. For example, the synthesis and characterization of a conjugated heteroacene based on benz(g)isoquinolin-3(2H)-one revealed insights into its absorption properties and stability, important parameters for applications in organic semiconductor devices (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as acidity/basicity, reactivity towards various reagents, and the ability to undergo specific chemical transformations, are pivotal in their applications. Studies on the synthesis and reactions of isoquinoline compounds provide valuable information on their reactivity patterns and the influence of different substituents on their chemical behavior. For instance, the controlled photochemical synthesis of substituted isoquinoline derivatives showcases the ability to fine-tune their chemical properties through strategic synthetic design (Reddy et al., 2022).
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-9-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-7-14-15(16(24)8-11)9-21-18-17(14)19(25)22-20(26)23(18)10-12-3-5-13(27-2)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEASDOBVUSJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)

![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)

![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)

![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)